2-(4,5-dinitro-1H-imidazol-1-yl)ethanol
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Overview
Description
2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two nitro groups attached to the imidazole ring and an ethanol group at the 1-position of the imidazole ring. It has a molecular formula of C5H6N4O5 and a molecular weight of 202.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol typically involves the nitration of imidazole derivatives followed by the introduction of the ethanol group. One common method involves the nitration of 1H-imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 5 positions. The resulting 4,5-dinitro-1H-imidazole is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group at the 1-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The subsequent introduction of the ethanol group is performed under controlled conditions to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with only one nitro group.
2-(1H-Imidazol-1-yl)ethanol: Lacks the nitro groups, making it less reactive.
Metronidazole: A well-known antimicrobial agent with a similar imidazole core but different substituents
Uniqueness
2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C5H6N4O5 |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(4,5-dinitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H6N4O5/c10-2-1-7-3-6-4(8(11)12)5(7)9(13)14/h3,10H,1-2H2 |
InChI Key |
CMYZHWIAUSMICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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